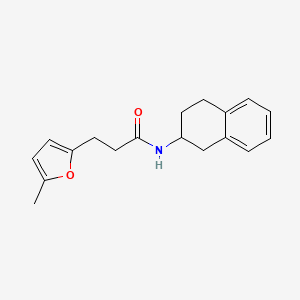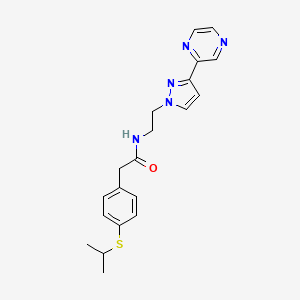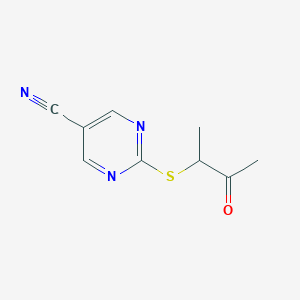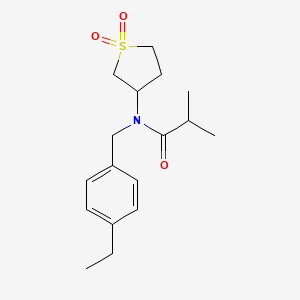
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide, also known as TMFNP, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound is a potent ligand for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
Scientific Research Applications
Ru(0)-Catalyzed Selective Coupling Reactions
A study by Hirano et al. (2017) presented a method involving Ru(0)-catalyzed C3-selective direct coupling reactions of unsaturated 5-membered heterocycles with methyl methacrylate or methacryl amide. This method was applied to synthesize a pesticide lead structurally related to the compound , demonstrating the utility of such reactions in creating bioactive molecules with potential agricultural applications Hirano, M., Moritake, M., Murakami, T., & Komine, N. (2017). Chemistry Letters.
Synthesis and Potential PET Radiotracers
Abate et al. (2011) designed novel analogues of a σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research highlights the compound's relevance in developing diagnostic tools for oncology, underscoring the broader applications of such chemical structures in medical imaging and diagnosis Abate, C., Niso, M., Lacivita, E., Mosier, P., Toscano, A., & Perrone, R. (2011). Journal of Medicinal Chemistry.
Structural and Reactivity Studies
Gouda et al. (2022) explored a competition between hydrogen bonding, stacking, and halogen bonding in a compound containing a similar tetrahydronaphthalene moiety. Their study provides insights into the structural stability, noncovalent interactions, and potential biological relevance of such compounds Gouda, M., Ferjani, H., Abd El‐Lateef, H. A., Khalaf, M. M., Shaaban, S., & Yousef, T. (2022). International Journal of Molecular Sciences.
Opioid Ligands Design
Deekonda et al. (2016) reported on the design and synthesis of opioid ligands based on a 5-amino substituted (tetrahydronaphthalen-2-yl)methyl moiety. This research contributes to understanding the structure-activity relationship of opioid ligands, which could inform the development of novel analgesics Deekonda, S., Rankin, D. R., Davis, P., Lai, J., Vanderah, T., Porecca, F., & Hruby, V. (2016). Bioorganic & Medicinal Chemistry.
properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-6,9,16H,7-8,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDIWTVHXLWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)


![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)


![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)
![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)
![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)


![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)
![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)